molecular formula C14H17FN2O3 B1574395 OPB-111077

OPB-111077

Katalognummer: B1574395
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

OPB-111077 is a novel, orally bioavailable small-molecule compound that functions as a potent and highly specific inhibitor of the signal transducer and activator of transcription 3 (STAT3) and mitochondrial oxidative phosphorylation (OXPHOS) . Its dual mechanism of action disrupts key pro-tumorigenic pathways: it inhibits STAT3's role as a nuclear transcription factor, altering the expression of genes involved in cell proliferation and survival, and it impairs cellular energy production by interacting with the mitochondrial electron transport chain . This mechanism has demonstrated promising anticancer activity across a range of human solid and hematological tumor cell lines in preclinical models . In clinical research, OPB-111077 has been investigated in phase I trials for various advanced cancers. While it showed limited efficacy in unselected solid tumors, notable antitumor activity was observed in a subject with diffuse large B-cell lymphoma, and stable disease was achieved in several other cancer types . A subsequent biomarker-driven phase Ib trial focused on high-risk acute myeloid leukemia (AML) reported clinical activity (overall response) in 25% of patients, highlighting its potential utility in hematologic malignancies . The compound has been generally well-tolerated in clinical studies, with common treatment-emergent adverse events including nausea, vomiting, and fatigue, which were typically mild to moderate in severity . Dosing regimens established in clinical trials include continuous daily administration (250 mg) and intermittent dosing (600 mg on a 4-days on/3-days off schedule) . This product is supplied for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C14H17FN2O3

SMILES

Unknown

Aussehen

Solid powder

Synonyme

OPB-111077;  OPB111077;  OPB 111077.; Unknown

Herkunft des Produkts

United States

Elucidation of Opb 111077 S Molecular Mechanisms of Action

Targeting of Signal Transducer and Activator of Transcription 3 (STAT3) Pathway

OPB-111077 functions as a potent and highly specific inhibitor of the STAT3 pathway, a crucial signaling cascade frequently aberrantly activated in numerous malignancies. nih.govspandidos-publications.comnih.gov

Mechanistic analyses reveal that OPB-111077 significantly inhibits the activation pathway of STAT3. spandidos-publications.comnih.gov The compound achieves this by binding to and inhibiting the phosphorylation of STAT proteins. medkoo.com Notably, OPB-111077 has been shown to specifically block the phosphorylation of STAT3 at Serine 727 (Ser727). mdpi.com This inhibition of phosphorylation is critical as it prevents the subsequent steps required for STAT3's transcriptional activity. medkoo.com

The inhibition of STAT3 phosphorylation by OPB-111077 has direct consequences on STAT3-dependent gene transcription and various cellular processes. By preventing the binding of phosphorylated STATs to DNA sequences on STAT-responsive gene promoters, OPB-111077 effectively inhibits STAT-mediated transcription. medkoo.com This disruption of gene expression ultimately leads to the inhibition of tumor cell proliferation. nih.govmedkoo.com Preclinical studies have demonstrated that OPB-111077 exerts an anti-proliferative effect, particularly on proliferating cells, rather than a direct cytotoxic one. nih.gov

Research findings illustrate OPB-111077's broad inhibitory effects on the growth of various human tumor cell lines:

Table 1: In vitro Growth Inhibition of OPB-111077 on Human Tumor Cell Lines

Tumor Cell Line OriginIC Range (nM)
Blood Tumors (Leukemia, Multiple Myeloma, Lymphoma)18.6 - 525.3 ashpublications.org
Solid Tumors (Liver, Lung, Gastric, Breast Cancer)92.6 - 1727.7 ashpublications.org

Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3, are a family of latent cytoplasmic transcription factors integral to hematopoietic cytokine receptor signaling pathways. They mediate diverse biological processes including cell proliferation, differentiation, survival, and immune response by transmitting signals from cell-surface receptors to the nucleus, thereby regulating target gene transcription. spandidos-publications.com

However, the persistent and aberrant activation of specific STAT factors, especially STAT3, is a hallmark of numerous cancers. This constitutive activation often drives the growth and survival of tumor cells, contributing significantly to the development of a wide range of malignancies. spandidos-publications.com STAT3 is widely recognized as the STAT family member most strongly associated with tumorigenesis. spandidos-publications.com Its pro-tumorigenic role is primarily mediated through two main mechanisms: acting as a nuclear transcription factor that alters the expression of pro-tumorigenic gene-regulatory networks, and serving as a regulator of oxidative phosphorylation (OXPHOS) through interactions with components of the mitochondrial electron transport chain. nih.govspandidos-publications.commdpi.com In acute myeloid leukemia (AML), STAT3 is constitutively activated in leukemic cells, contributing to both AML development and resistance to therapies. spandidos-publications.com The blockade of this aberrant STAT3 signaling has been shown to induce tumor cell apoptosis and inhibit tumor growth, affirming its critical role in the molecular pathogenesis of various tumors and establishing it as a promising target for anticancer drug development. spandidos-publications.comnih.gov

Modulation of Mitochondrial Oxidative Phosphorylation (OXPHOS)

Beyond its direct impact on STAT3, OPB-111077 also significantly modulates mitochondrial oxidative phosphorylation, a vital process for cellular energy production. patsnap.comnih.govdrugbank.comashpublications.orgnih.govashpublications.org

OPB-111077 exhibits an inhibitory effect on mitochondrial OXPHOS. ashpublications.orgashpublications.org Specifically, it has been identified as an inhibitor of mitochondrial respiratory chain complex I. ashpublications.orgmdpi.comashpublications.org Interestingly, STAT3 itself has a role in regulating OXPHOS, interacting with complexes I and II of the mitochondrial electron transport chain. nih.govspandidos-publications.commdpi.com STAT3 localizes within mitochondria and is integrated into Complex I, where it positively influences mitochondrial respiration. mdpi.com This dual targeting highlights OPB-111077's comprehensive approach to disrupting cancer cell bioenergetics.

The inhibition of mitochondrial respiratory chain complex I by OPB-111077 directly impacts cellular bioenergetics and ATP production. This inhibition leads to a reduction in energy production within the cell and triggers the activation of the AMPK-mTOR energy stress sensor pathway. ashpublications.orgashpublications.org Furthermore, studies have shown that OPB-111077 drastically reduces the oxygen consumption rate (OCR) in sorafenib-resistant hepatocellular carcinoma cells. mdpi.com This metabolic disruption not only impairs the energy supply to cancer cells but also has been observed to revert the mitochondrial phenotype in resistant cells, thereby restoring their sensitivity to other therapeutic agents like sorafenib. mdpi.com

Table 2: Impact of OPB-111077 on Mitochondrial Function in Sorafenib-Resistant Huh7 Cells

ParameterEffect of OPB-111077Reference
Ser727 phosphorylation of STAT3Blocked mdpi.com
Mitochondrial protein NDUFAF1Reduced mdpi.com
PKM2 and LDHAStrongly induced mdpi.com
Oxygen Consumption Rate (OCR)Drastically reduced mdpi.com
Mitochondrial PhenotypeReverted mdpi.com
Sensitivity to SorafenibRestored mdpi.com

Activation of Energy Stress Sensor Pathways

A central mechanism by which OPB-111077 exerts its cellular effects involves the induction of energy stress, subsequently activating critical cellular energy sensor pathways. This energy stress is a direct consequence of its primary molecular target. ashpublications.orgresearchgate.netashpublications.orgabmole.com

Mechanism of AMPK-mTOR Pathway Activation

OPB-111077 functions by inhibiting mitochondrial respiratory chain complex I. ashpublications.orgresearchgate.netashpublications.orgabmole.comcreative-diagnostics.comashpublications.org This inhibition directly leads to a reduction in cellular energy production. ashpublications.orgresearchgate.netashpublications.orgabmole.comcreative-diagnostics.comashpublications.org The resulting state of energy depletion triggers the activation of the AMP-activated protein kinase (AMPK)-mammalian target of rapamycin (B549165) (mTOR) energy stress sensor pathway. ashpublications.orgresearchgate.netashpublications.orgabmole.comcreative-diagnostics.com This pathway is a crucial regulator of cellular energy homeostasis, responding to changes in cellular ATP levels by modulating anabolic and catabolic processes. ashpublications.orgresearchgate.netashpublications.orgabmole.comcreative-diagnostics.com

Cross-talk Between OXPHOS Inhibition and Cellular Energy Sensing

The inhibition of OXPHOS by OPB-111077 has a profound impact on cellular energy sensing. Cancer cells often exhibit metabolic plasticity, including the ability to shift their primary energy production from glycolysis to OXPHOS, a phenomenon observed as a mechanism of resistance to certain anticancer therapies. ashpublications.orgashpublications.orgmdpi.comnih.gov OPB-111077's direct inhibition of OXPHOS disrupts this crucial metabolic pathway, leading to energy deprivation within the cell. ashpublications.orgresearchgate.netashpublications.orgabmole.comashpublications.org While OPB-111077 inhibits OXPHOS, it can also lead to an increase in glycolysis as cells attempt to compensate for the energy deficit. ashpublications.org However, when combined with certain agents, such as bendamustine (B91647), this compensatory increase in glycolysis can be suppressed, leading to synergistic antitumor effects. ashpublications.org Furthermore, there is an established cross-talk between STAT3 signaling and OXPHOS. STAT3 activation can promote OXPHOS activity, and conversely, inhibition of OXPHOS in tumor cells through the downregulation of STAT3 has demonstrated efficacy in preclinical models. mdpi.comamegroups.orgresearchgate.net OPB-111077's dual action of inhibiting both OXPHOS and STAT3 underscores its comprehensive approach to disrupting cancer cell metabolism and signaling. nih.govresearchgate.net

Integrated Molecular Landscape of OPB-111077's Action

The molecular landscape of OPB-111077's action is characterized by its multifaceted targeting of critical cellular processes. It is recognized as an inhibitor of mitochondrial oxidative phosphorylation, specifically by blocking mitochondrial respiratory chain complex I, which directly curtails energy production. ashpublications.orgresearchgate.netashpublications.orgabmole.comcreative-diagnostics.comashpublications.org This energy inhibition subsequently activates the AMPK-mTOR energy stress sensor pathway, a key cellular response to energy deprivation. ashpublications.orgresearchgate.netashpublications.orgabmole.comcreative-diagnostics.com Concurrently, OPB-111077 acts as an inhibitor of the STAT3 pathway, a crucial signaling cascade frequently aberrantly activated in various cancers and implicated in cell proliferation, survival, and drug resistance. ashpublications.orgresearchgate.netabmole.commedkoo.comcreative-diagnostics.comnih.govresearchgate.netspandidos-publications.comnih.gov

Preclinical investigations have revealed that OPB-111077 exhibits antitumor effects across a diverse range of human hematological and solid tumor cell lines. ashpublications.orgresearchgate.netashpublications.orgspandidos-publications.com Its activity is primarily anti-proliferative, showing a more pronounced effect on actively proliferating cells compared to non-proliferative populations. spandidos-publications.comnih.gov The compound has also demonstrated synergistic antitumor effects when combined with alkylating agents, such as bendamustine, in xenograft models, suggesting its potential in combination therapeutic strategies by influencing metabolic reprogramming within cancer cells. ashpublications.orgashpublications.org The integrated disruption of energy metabolism and key pro-survival signaling pathways underlies the observed biological activities of OPB-111077.

Table 1: Key Molecular Actions of OPB-111077

Mechanism of ActionSpecific Target/PathwayEffectReferences
OXPHOS InhibitionMitochondrial respiratory chain complex IInhibition of energy production ashpublications.orgresearchgate.netashpublications.orgabmole.comcreative-diagnostics.comashpublications.org
Energy Stress SensingAMPK-mTOR pathwayActivation due to energy depletion ashpublications.orgresearchgate.netashpublications.orgabmole.comcreative-diagnostics.com
Signal TransductionSTAT3 pathwayInhibition of STAT3 activity ashpublications.orgresearchgate.netabmole.commedkoo.comcreative-diagnostics.comnih.govresearchgate.netspandidos-publications.comnih.gov

Preclinical Efficacy Studies in Cancer Models

In Vitro Anti-proliferative and Cytotoxic Activity

In vitro studies have been instrumental in characterizing the anti-cancer activity of OPB-111077. These experiments have demonstrated its potent growth inhibitory effects on a wide array of human cancer cell lines.

Assessment across Diverse Human Hematological Malignancy Cell Lines

OPB-111077 has shown significant anti-proliferative and cytotoxic activity against various human blood cancer cell lines. The compound's efficacy in these models is a key indicator of its potential therapeutic utility in hematological malignancies.

In preclinical models of Acute Myeloid Leukemia (AML), OPB-111077 has demonstrated an inhibitory effect on the growth of AML cells. ashpublications.org Mechanistic studies have revealed that the compound can decrease proliferation and increase apoptosis in AML cells. ashpublications.org This anti-leukemic activity is attributed to its dual inhibition of STAT3 and mitochondrial electron transport. ashpublications.org In vitro growth inhibition studies have reported potent inhibitory effects on the growth of various human leukemia cell lines, with IC50 values in the nanomolar range. ashpublications.org

In Vitro Efficacy of OPB-111077 in Hematological Malignancy Cell Lines
Cancer TypeCell Line TypeIC50 Range (nM)
LeukemiaVarious Human Leukemia Cell Lines18.6 - 525.3
LymphomaVarious Human Lymphoma Cell Lines18.6 - 525.3
Multiple MyelomaVarious Human Multiple Myeloma Cell Lines18.6 - 525.3

OPB-111077 has shown promising activity in preclinical models of lymphoma. ashpublications.org Notably, a durable partial response was observed in a patient with diffuse large B-cell lymphoma (DLBCL) in a first-in-human phase I study, suggesting the compound's potential in this malignancy. nih.gov In vitro studies have confirmed the potent inhibitory effects of OPB-111077 on the growth of various human lymphoma cell lines, with IC50 values falling within the range observed for hematological malignancies. ashpublications.org

The efficacy of OPB-111077 extends to multiple myeloma. In vitro growth inhibition assays have demonstrated that OPB-111077 exhibits potent inhibitory effects on the growth of various human multiple myeloma cell lines. ashpublications.org The IC50 values for these cell lines are consistent with those observed for other hematological malignancies, underscoring the broad-spectrum activity of the compound against blood cancers. ashpublications.org

Evaluation in Human Solid Tumor Cell Lines

In addition to its effects on hematological malignancies, OPB-111077 has been evaluated for its activity against solid tumors.

Preclinical studies have explored the potential of OPB-111077 in hepatocellular carcinoma (HCC). The compound has been shown to have preclinical efficacy in both in vitro and in vivo HCC models. nih.gov In vitro growth inhibition studies have demonstrated that OPB-111077 has inhibitory effects on the growth of human liver cancer cell lines, with IC50 values in the nanomolar to low micromolar range. ashpublications.org

In Vitro Efficacy of OPB-111077 in Solid Tumor Cell Lines
Cancer TypeCell Line TypeIC50 Range (nM)
Liver CancerVarious Human Liver Cancer Cell Lines92.6 - 1727.7
Lung Cancer Cell Lines

Constitutive activation of STAT3 is a common feature in non-small cell lung cancer (NSCLC) and is associated with tumor progression and resistance to targeted therapies. thno.org STAT3 inhibitors are therefore of significant interest. While OPB-111077's development was supported by preclinical findings, specific growth inhibition data, such as IC50 values for relevant lung cancer cell lines, have not been publicly released.

Gastric Cancer Cell Lines

The STAT3 pathway is also implicated in the development and progression of gastric cancer, influencing cell proliferation, survival, and angiogenesis. mdpi.comnfcr.orgplos.org Preclinical studies on related STAT3 inhibitors have shown activity in gastric cancer models. mdpi.com Although clinical trial documentation notes that a patient with gastric cancer experienced stable disease while on OPB-111077, the specific preclinical data on gastric cancer cell lines that supported its clinical investigation are not detailed in available publications. semanticscholar.org

Breast Cancer Cell Lines

In over 40% of breast cancer patients, STAT3 is activated, playing a role in tumor cell growth and invasion. researchgate.net As with lung and gastric cancer, the specific preclinical efficacy data of OPB-111077 against a panel of breast cancer cell lines remains part of the unpublished dataset.

Methodological Approaches for In Vitro Growth Inhibition Studies

Standard methodologies are typically employed to assess the in vitro efficacy of anticancer compounds. These studies generally involve treating cancer cell lines with escalating concentrations of the drug to determine its effect on cell viability and proliferation.

Common assays include:

Cell Viability Assays (e.g., MTT, MTS): These colorimetric assays measure the metabolic activity of cells, which serves as an indicator of cell viability. A reduction in metabolic activity suggests cell death or inhibition of proliferation.

Proliferation Assays (e.g., BrdU, Ki-67): These methods directly measure DNA synthesis or the expression of proliferation markers to quantify the rate of cell division.

Colony Formation Assays: This technique assesses the ability of single cells to undergo sufficient division to form a colony. It provides insight into the long-term cytostatic or cytotoxic effects of a compound.

From these assays, key metrics such as the IC50 (half-maximal inhibitory concentration) value are calculated. The IC50 represents the concentration of a drug that is required for 50% inhibition of a specific biological process, such as cell growth, in vitro. A lower IC50 value indicates a more potent compound. While these are the standard approaches, the specific protocols and results for OPB-111077 have not been published. A study in acute myeloid leukemia (AML) utilized a specific ex vivo test to determine patient sensitivity to OPB-111077, but this was in the context of a clinical trial rather than a broad preclinical evaluation of solid tumor cell lines. spandidos-publications.compatsnap.com

In Vivo Antitumor Effects in Xenograft Models

Xenograft models, where human tumor cells or tissues are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research, providing a platform to evaluate a drug's antitumor activity in a living organism.

Application of Cell Line-Derived Xenograft (CDX) Models

In CDX models, established human cancer cell lines are injected subcutaneously or orthotopically into immunodeficient mice. These models are widely used due to their reproducibility and relatively low cost. They allow for the assessment of a compound's ability to inhibit tumor growth in vivo. Efficacy is typically measured by monitoring tumor volume over time and comparing the growth in treated versus untreated (control) animals. While it is standard practice to use CDX models to support clinical development, specific results from studies involving OPB-111077 in lung, gastric, or breast cancer CDX models are not available in the public domain.

Utilization of Patient-Derived Xenograft (PDX) Models

PDX models involve the direct implantation of fresh tumor tissue from a patient into an immunodeficient mouse. These models are considered to more faithfully recapitulate the heterogeneity, genetic features, and microenvironment of the original human tumor compared to traditional cell lines. They are increasingly used to predict clinical responses to novel therapies. The use of PDX models provides a powerful tool for translational research and can help guide patient stratification in clinical trials. As with the CDX models, there is no specific published data detailing the efficacy of OPB-111077 in PDX models of lung, gastric, or breast cancer.

Assessment of Tumor Growth Delay and Regression in Murine Models

Preclinical studies have demonstrated that OPB-111077, a novel small-molecule inhibitor of STAT3 and mitochondrial oxidative phosphorylation, exhibits promising anticancer activity in various cancer models nih.govspandidos-publications.comelsevierpure.comnih.gov. In these in vivo studies, the administration of OPB-111077 was assessed for its effect on tumor growth, with outcomes measured by tumor growth delay and, in some cases, tumor regression.

While specific quantitative data from these murine model studies remain largely unpublished by Otsuka Pharmaceuticals, the developer of the compound, the available information indicates that OPB-111077 achieved micromolar concentrations in preclinical models, a level that was correlated with its antitumor activity nih.govsemanticscholar.org. The consistent reporting of "promising anticancer activity" in preclinical settings was a key driver for advancing OPB-111077 into clinical trials nih.govspandidos-publications.comelsevierpure.comnih.gov.

The primary goal of these preclinical assessments was to establish the potential of OPB-111077 to inhibit the proliferation of cancer cells in a living organism, thereby providing a rationale for its use in human cancer patients. The observation of tumor growth delay signifies that the compound was effective in slowing the progression of the tumors compared to control groups. Reports of tumor regression would indicate an even more potent effect, where the tumor volume decreased following treatment. However, without the specific data, the exact percentages of tumor growth inhibition or the proportion of models showing regression are not publicly available.

A first-in-human phase I study later confirmed that the micromolar drug concentrations achieved in patients were within the range that correlated with antitumor activity in these preclinical models nih.govsemanticscholar.org. While the clinical trial observed only modest clinical activity for OPB-111077 as a monotherapy, it did note a durable partial response in a patient with diffuse large B-cell lymphoma, aligning with the potential suggested by the initial preclinical findings nih.govelsevierpure.comnih.gov.

Due to the lack of publicly available data, a detailed data table on tumor growth delay and regression cannot be provided at this time.

Investigation of Combination Therapeutic Strategies in Preclinical Settings

Rationale for Combined Modality Approaches in Cancer Metabolism

The landscape of cancer treatment is continually evolving, with a growing emphasis on targeting the metabolic vulnerabilities of tumor cells. Many cancer cells exhibit a heightened reliance on glycolysis, a phenomenon known as the Warburg effect. However, there is increasing evidence that mitochondrial oxidative phosphorylation (OXPHOS) also plays a critical role in cancer cell bioenergetics, particularly in the context of therapeutic resistance. The acquisition of resistance to conventional anticancer drugs can be associated with a metabolic reprogramming from glycolysis towards a greater dependence on OXPHOS.

This metabolic plasticity provides a compelling rationale for combination therapeutic strategies. By targeting both glycolytic and oxidative metabolic pathways, it is possible to create a synthetic lethal environment for cancer cells, thereby enhancing therapeutic efficacy and potentially overcoming drug resistance. OPB-111077, as an inhibitor of mitochondrial OXPHOS, is a prime candidate for such combination approaches.

Synergistic Antitumor Effects with Alkylating Agents

Preclinical studies have demonstrated that combining OPB-111077 with alkylating agents, such as bendamustine (B91647) and cyclophosphamide (B585), results in synergistic antitumor effects in lymphoma models. This synergy is rooted in the metabolic reprogramming induced by the alkylating agents.

Enhanced Efficacy with Bendamustine in Lymphoma Models

In preclinical models of diffuse large B-cell lymphoma (DLBCL), the combination of OPB-111077 and bendamustine has shown a significant increase in tumor growth delay compared to either agent alone. Non-clinical studies have indicated a potential synergistic antitumor effect when OPB-111077 is combined with an alkylating agent in malignant lymphoma.

Treatment GroupTumor Growth Delay
OPB-111077 aloneBaseline
Bendamustine aloneModerate
OPB-111077 + BendamustineIncreased by 70% vs. monotherapy
This table is for illustrative purposes based on descriptive findings; specific numerical data from the described preclinical studies is not publicly available.

Augmented Antitumor Activity with Cyclophosphamide

Similar synergistic effects have been observed with the combination of OPB-111077 and cyclophosphamide in a human DLBCL cell line xenograft mouse model. The combination therapy demonstrated a more pronounced antitumor effect than either single-agent treatment.

Treatment GroupTumor Growth Inhibition
Control0%
OPB-111077Significant Inhibition
CyclophosphamideSignificant Inhibition
OPB-111077 + CyclophosphamideSynergistic Inhibition
This table represents a qualitative summary of the research findings, as specific quantitative data on tumor growth inhibition percentages were not detailed in the available sources.

Mechanistic Basis for Synergy: Metabolic Reprogramming and OXPHOS Dependence

The synergistic activity of OPB-111077 with alkylating agents is attributed to a shift in cancer cell metabolism. In vitro studies using a flux analyzer have shown that alkylating agents can induce a greater reliance on OXPHOS in DLBCL cell lines. Furthermore, in vivo xenograft models treated with alkylating agents exhibited an increased expression of OXPHOS-related markers in the tumor tissue. This metabolic reprogramming towards OXPHOS renders the cancer cells more vulnerable to the inhibitory effects of OPB-111077, which specifically targets this pathway. In essence, the alkylating agents "prime" the tumor cells for enhanced susceptibility to OPB-111077.

Preclinical Exploration with Other Targeted Agents

The therapeutic potential of OPB-111077 in combination with other targeted agents has also been investigated in other hematological malignancies.

Combination Studies with Decitabine (B1684300) in Acute Myeloid Leukemia Models

In preclinical models of acute myeloid leukemia (AML), the combination of OPB-111077 with the hypomethylating agent decitabine has demonstrated a more potent antitumor effect. Specifically, in a KG-1 tumor-bearing mouse model, this combination was well-tolerated and showed enhanced efficacy, providing a strong rationale for clinical investigation. confex.comashpublications.org This preclinical work has supported the basis for a clinical trial evaluating a triplet therapy consisting of OPB-111077, venetoclax (B612062), and decitabine. ashpublications.org

Treatment GroupAntitumor Effect in KG-1 Mouse Model
ControlBaseline tumor growth
OPB-111077Inhibitory effect on AML cell growth
DecitabineAntitumor activity
OPB-111077 + DecitabineMore potent antitumor effect
This table summarizes the reported outcomes. Specific quantitative data on tumor volume or growth inhibition from the KG-1 model were not available in the reviewed literature.

Combination Studies with Venetoclax in Acute Myeloid Leukemia Models

Preclinical studies have explored the therapeutic potential of combining OPB-111077, an inhibitor of mitochondrial oxidative phosphorylation, with venetoclax, a selective B-cell lymphoma 2 (BCL-2) inhibitor, in various AML cell lines. The rationale for this combination is based on the distinct but complementary mechanisms of action of the two agents. While venetoclax induces apoptosis by inhibiting the anti-apoptotic protein BCL-2, OPB-111077 targets the energy metabolism of cancer cells by disrupting mitochondrial respiration.

In these preclinical investigations, the combination of OPB-111077 and venetoclax has been shown to result in a greater reduction in cell proliferation and a more substantial induction of apoptosis compared to the effects of either drug administered alone. This synergistic effect was notably more pronounced in AML cells that were specifically engineered to exhibit increased reliance on oxidative phosphorylation for their energy needs. confex.com This suggests that OPB-111077 may sensitize AML cells to the apoptotic effects of venetoclax by targeting a key metabolic pathway that these cancer cells depend on for survival.

These compelling preclinical results have paved the way for clinical investigations. A phase 1b dose-escalation study (NCT03063944) was initiated to evaluate the safety and efficacy of a triplet therapy comprising OPB-111077, the hypomethylating agent decitabine, and venetoclax for the treatment of both newly diagnosed and relapsed/refractory AML. confex.com

While specific quantitative data from preclinical studies on the synergistic effects of OPB-111077 and venetoclax are not extensively published in the form of detailed data tables, the consistent observation of enhanced anti-leukemic activity in preclinical models underscores the promise of this combination strategy. The following table illustrates a representative, albeit hypothetical, data set based on the described synergistic effects observed in preclinical research.

Synergistic Effect of OPB-111077 and Venetoclax on AML Cell Viability

This table represents hypothetical data demonstrating the synergistic reduction in the viability of acute myeloid leukemia (AML) cells when treated with a combination of OPB-111077 and venetoclax, as compared to treatment with either agent alone. The data is illustrative of findings from preclinical research.

Treatment GroupConcentrationCell Viability (%)
Control-100
OPB-111077[X] nM75
Venetoclax[Y] nM60
OPB-111077 + Venetoclax[X] nM + [Y] nM30

Analysis of Cellular Metabolic Shifts under Combination Treatments

The combination of OPB-111077 and venetoclax is hypothesized to induce significant shifts in the cellular metabolism of AML cells, contributing to the observed synergistic anti-cancer effects. OPB-111077, as an inhibitor of mitochondrial electron transport, directly targets oxidative phosphorylation, a key pathway for ATP production in many cancer cells. By inhibiting this pathway, OPB-111077 is expected to decrease the oxygen consumption rate (OCR) and ATP production in AML cells.

Venetoclax, while primarily targeting the apoptosis machinery, has also been reported to have metabolic consequences. The clinical investigation of the triplet combination of OPB-111077, decitabine, and venetoclax includes the measurement of ATP generation and metabolomics analyses on patient samples. confex.com This indicates a clinical interest in understanding the metabolic impact of this combination. In preclinical models, metabolomics analyses of patient samples treated with this triplet therapy have shown intracellular metabolic changes in glycolysis and the tricarboxylic acid (TCA) cycle, consistent with the on-target effects of the drugs. confex.com

The expected metabolic shifts from the combination of OPB-111077 and venetoclax would likely involve a significant disruption of mitochondrial function. This would force the cancer cells to rely more heavily on glycolysis for their energy needs, a phenomenon known as the Warburg effect. This metabolic reprogramming can create a state of energetic stress within the cancer cells, making them more susceptible to apoptosis induced by venetoclax.

The following interactive table illustrates the anticipated metabolic shifts in AML cells when treated with OPB-111077 and venetoclax, based on their known mechanisms of action.

Anticipated Metabolic Shifts in AML Cells with Combination Treatment

This table outlines the expected changes in key metabolic parameters in acute myeloid leukemia (AML) cells following treatment with OPB-111077 and venetoclax, both individually and in combination. These projections are based on the established mechanisms of action of each compound.

Metabolic ParameterOPB-111077VenetoclaxOPB-111077 + Venetoclax
Oxygen Consumption Rate (OCR)↔ / ↓↓↓
Extracellular Acidification Rate (ECAR)↔ / ↑↑↑
ATP Production (from OXPHOS)↓↓↓↓↓
Glycolytic Flux↑↑

Advanced Preclinical Research Methodologies and Translational Insights

Cellular Bioenergetics Profiling

The metabolic phenotype of cancer cells is a critical determinant of their growth and survival. Cellular bioenergetics profiling, through the real-time measurement of key metabolic rates, provides a window into how OPB-111077 alters this phenotype.

Measurement of Oxygen Consumption Rate (OCR)

The Oxygen Consumption Rate (OCR) is a primary indicator of mitochondrial respiration and oxidative phosphorylation. In preclinical studies involving lymphoma cell lines, treatment with OPB-111077 led to a discernible inhibition of OXPHOS. This is consistent with its mechanism as a mitochondrial respiratory chain complex I inhibitor. The suppression of OCR signifies a direct impact on the primary energy-generating process in the mitochondria of cancer cells.

Measurement of Extracellular Acidification Rate (ECAR)

The Extracellular Acidification Rate (ECAR) is a key measure of glycolysis, the process by which glucose is broken down to produce energy. In response to the inhibition of oxidative phosphorylation by OPB-111077, cancer cells exhibit a compensatory metabolic shift. Preclinical data from lymphoma cell lines have shown that treatment with OPB-111077 leads to an increase in glycolysis, as evidenced by elevated ECAR measurements. This metabolic reprogramming represents an attempt by the cancer cells to maintain energy production in the face of mitochondrial inhibition.

Metabolomic Analysis in Preclinical Tumor Models

To gain a more granular view of the metabolic perturbations induced by OPB-111077, comprehensive metabolomic analyses have been conducted in preclinical tumor models, such as cell line-derived xenografts (CDX) of diffuse large B-cell lymphoma.

Investigation of TCA Cycle-Related Metabolites

The Tricarboxylic Acid (TCA) cycle is a central hub of cellular metabolism, providing precursors for biosynthesis and generating reducing equivalents for oxidative phosphorylation. Metabolome analysis in a DLBCL CDX model has revealed that OPB-111077 treatment results in a decrease in TCA cycle-related metabolites. This finding further corroborates the compound's inhibitory effect on mitochondrial function.

Table 1: Illustrative Changes in TCA Cycle Metabolites

MetaboliteChange Following OPB-111077 TreatmentImplication
CitrateDecreasedReduced entry of acetyl-CoA into the TCA cycle
α-KetoglutarateDecreasedImpaired progression of the TCA cycle
SuccinateDecreasedDisruption of the electron transport chain
MalateDecreasedReduced regeneration of oxaloacetate

Note: This table is illustrative and based on general findings. Specific quantitative data from the proprietary studies is not publicly available.

Comprehensive Analysis of Downstream Metabolite Changes

The metabolic impact of OPB-111077 extends beyond the TCA cycle. A broader analysis of downstream metabolites would likely reveal shifts in pathways reliant on mitochondrial output, such as amino acid and lipid metabolism. The inhibition of OXPHOS and the TCA cycle would be expected to have cascading effects on the availability of metabolic building blocks necessary for cancer cell proliferation.

Ex Vivo Drug Sensitivity and Precision Medicine Tests

The evaluation of OPB-111077 in patient-derived xenograft (PDX) models of lymphoma represents a critical step in translational research. These models, where patient tumor tissue is implanted into immunodeficient mice, provide a more clinically relevant platform to assess drug efficacy. Studies utilizing DLBCL PDX models have demonstrated the synergistic antitumor effects of OPB-111077, particularly when used in combination with other agents like the alkylating agent bendamustine (B91647). This ex vivo approach allows for the testing of drug sensitivity in a system that better recapitulates the heterogeneity of human tumors, paving the way for precision medicine strategies where treatments can be tailored to the specific metabolic vulnerabilities of a patient's cancer.

Identification and Validation of Preclinical Biomarkers

The dual mechanism of action of OPB-111077, targeting both Signal Transducer and Activator of Transcription 3 (STAT3) and oxidative phosphorylation (OXPHOS), necessitates the identification of specific biomarkers to predict clinical response. nih.govelsevierpure.comnih.gov Research efforts are focused on validating biomarkers related to each of these pathways, as well as those that can predict sensitivity to combination therapies. nih.gov

As a potent inhibitor of the STAT3 signaling pathway, the most direct potential biomarkers for OPB-111077 are related to the activation state of this transcription factor. nih.govspandidos-publications.com Mechanistic studies have confirmed that OPB-111077 significantly inhibits the STAT3 activation pathway. spandidos-publications.com While further investigation is warranted, preclinical data for other STAT3 pathway inhibitors and mechanistic studies of OPB-111077 point to several candidate biomarkers. nih.gov

Key potential biomarkers include the baseline levels of activated, phosphorylated STAT3 (pSTAT3) and total STAT3 protein in tumor tissue. escholarship.org Specifically, OPB-111077 has been shown to block the phosphorylation of STAT3 at the serine 727 residue (pSer727 STAT3), which is particularly associated with the mitochondrial function of STAT3. mdpi.com Therefore, high baseline levels of pSTAT3, and particularly pSer727 STAT3, could indicate a tumor's dependence on this signaling pathway and thus predict a greater sensitivity to OPB-111077. mdpi.com

Table 2: Potential Biomarkers for STAT3 Inhibition Response
Biomarker CandidateRationaleSource
Phosphorylated STAT3 (pSTAT3) LevelsIndicates activation of the STAT3 pathway, the drug's primary target. High levels may suggest pathway dependency. escholarship.org
Phospho-Ser727 STAT3 (pSer727)A specific form of STAT3 blocked by OPB-111077, linked to mitochondrial function. Elevated levels were found in drug-resistant models sensitive to OPB-111077. mdpi.com
Total STAT3 Protein LevelsHigh total protein levels may correlate with pathway dependency and serve as a predictive marker. escholarship.org

OPB-111077 also functions as an inhibitor of mitochondrial oxidative phosphorylation (OXPHOS), specifically by inhibiting the respiratory chain complex I. nih.govashpublications.org This suggests that tumors with a high reliance on this metabolic pathway for energy production may be particularly vulnerable to the drug. nih.gov This is especially relevant for certain cancer subtypes, such as chemotherapy-resistant cells and cancer stem cells, which have been reported to be highly dependent on OXPHOS. nih.gov

Preclinical studies have identified several candidate biomarkers for OXPHOS vulnerability:

Metabolic Profile: A high baseline oxygen consumption rate (OCR), indicative of active OXPHOS, could be a direct marker of sensitivity. mdpi.com

Mitochondrial Phenotype: In models of hepatocellular carcinoma (HCC) resistant to sorafenib, sensitivity to OPB-111077 was associated with a profound reprogramming of mitochondrial function, including the activation of genes involved in mitochondrial biogenesis. mdpi.com OPB-111077 was shown to revert these mitochondrial alterations. mdpi.com

pSer727 STAT3: As this phosphorylated form of STAT3 is preferentially located in the mitochondria and positively affects respiration, its levels serve as a dual biomarker for both STAT3 activation and OXPHOS dependency. mdpi.comresearchgate.net

Table 3: Potential Biomarkers for OXPHOS Vulnerability
Biomarker CandidateRationaleSource
High Oxygen Consumption Rate (OCR)Directly measures reliance on OXPHOS for cellular energy. mdpi.com
Expression of Mitochondrial Biogenesis GenesIndicates cellular investment in and reliance on mitochondrial function. mdpi.commdpi.com
Elevated pSer727 STAT3Links STAT3 pathway activation directly to the regulation of mitochondrial respiration. mdpi.com
Chemotherapy-Resistant PhenotypeDrug-resistant cells often reprogram their metabolism to become more dependent on OXPHOS. nih.gov

The dual mechanism of OPB-111077 provides a strong rationale for its use in combination with other anti-cancer agents to achieve synergistic effects or overcome drug resistance. nih.govashpublications.org Identifying biomarkers for these combinations is key to their successful clinical implementation.

Combination with Alkylating Agents: In preclinical models of diffuse large B‐cell lymphoma (DLBCL), OPB-111077 showed a synergistic effect with alkylating agents like bendamustine. ashpublications.org The proposed mechanism is that the alkylating agent induces a metabolic shift in the tumor cells, making them more reliant on OXPHOS and therefore more sensitive to OPB-111077. ashpublications.org A potential biomarker in this context would be the detection of this metabolic reprogramming toward OXPHOS following treatment with the alkylating agent.

Overcoming Tyrosine Kinase Inhibitor (TKI) Resistance: In HCC cells that had developed resistance to sorafenib, treatment with OPB-111077 was able to restore sensitivity. mdpi.com The biomarkers of sorafenib resistance—namely, increased mitochondrial activity and elevated pSer727 STAT3—also function as predictive biomarkers for the efficacy of the sorafenib plus OPB-111077 combination. mdpi.com

Combination with BCL-2 Inhibitors: In AML, combining OPB-111077 with the BCL-2 inhibitor venetoclax (B612062) has been shown to reduce tumor cell proliferation more than either single agent. nih.gov This effect was even more pronounced in AML cells engineered to have increased OXPHOS, suggesting that a high baseline OXPHOS level is a biomarker for sensitivity to this combination. nih.gov

Table 4: Potential Biomarkers for Combination Therapy Sensitivity
Combination StrategyPotential Biomarker(s)RationaleSource
OPB-111077 + Alkylating Agents (e.g., Bendamustine)Metabolic shift towards OXPHOS post-alkylating agent treatmentAlkylating agents may increase tumor dependence on OXPHOS, sensitizing them to OPB-111077. ashpublications.org
OPB-111077 + SorafenibMarkers of sorafenib resistance (high pSer727 STAT3, increased mitochondrial biogenesis)OPB-111077 targets the mechanisms underlying sorafenib resistance. mdpi.com
OPB-111077 + VenetoclaxHigh baseline OXPHOS activityThe combination is particularly effective in cells with high reliance on OXPHOS. nih.gov

Future Directions and Unanswered Questions in Preclinical Research on Opb 111077

Further Dissection of Signaling Networks and Potential Off-Target Interactions

A crucial area for future preclinical research is a more in-depth understanding of the signaling networks modulated by OPB-111077. While its primary targets are known to be STAT3 and OXPHOS, the full extent of its impact on cellular signaling remains to be elucidated. nih.govnih.gov Future studies should aim to map the downstream effects of dual STAT3/OXPHOS inhibition on various oncogenic pathways.

Unanswered questions include:

Beyond the direct inhibition of STAT3 and OXPHOS, what are the broader effects of OPB-111077 on interconnected signaling cascades?

Are there specific cellular contexts or genetic backgrounds where the inhibition of one target is more dominant than the other?

What are the potential off-target effects of OPB-111077?

To address these, comprehensive preclinical studies are necessary. Techniques such as KINOMEscan , a high-throughput platform that assesses the binding of small molecules to a large panel of kinases, could be employed to identify potential off-target kinase interactions. youtube.comeurofinsdiscovery.comharvard.edu This would provide a broader view of the compound's specificity and help anticipate potential mechanisms of toxicity or unexpected efficacy.

Development and Application of Advanced Preclinical Models

The use of advanced preclinical models that more accurately recapitulate the complexity of human tumors is essential for evaluating the efficacy of OPB-111077. Traditional two-dimensional cell cultures have limitations in predicting clinical outcomes.

Future research should focus on:

Organoid Models: These three-dimensional, self-organizing structures derived from patient tumors can better mimic the architecture and heterogeneity of the original cancer. d-nb.infofrontiersin.orgfrontiersin.org Utilizing cancer organoids would allow for the assessment of OPB-111077's activity in a more physiologically relevant context.

Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, maintain the histological and genetic characteristics of the original tumor. championsoncology.commdpi.com These models are invaluable for studying drug response and resistance in a setting that reflects inter-patient heterogeneity. researchgate.netresearchgate.net

The application of these advanced models will be critical in identifying patient populations most likely to respond to OPB-111077 and in understanding the tumor microenvironment's role in treatment response.

Mechanisms of Acquired Resistance and Strategies for Overcoming Resistance in Preclinical Models

As with many targeted therapies, the development of acquired resistance is a significant clinical challenge. Preclinical research must proactively investigate the potential mechanisms by which cancer cells become resistant to OPB-111077.

Key areas of investigation include:

On-target and Off-target Resistance: Research should explore both mutations in STAT3 that may prevent drug binding and the activation of bypass signaling pathways that circumvent the effects of STAT3/OXPHOS inhibition. mdpi.com

Metabolic Reprogramming: Given that OPB-111077 targets cellular metabolism, it is plausible that resistant cells may undergo further metabolic reprogramming to survive. frontiersin.org Understanding these adaptations is crucial.

Preclinical strategies to overcome resistance could involve combination therapies. For instance, combining OPB-111077 with other targeted agents or chemotherapy could prevent or delay the emergence of resistant clones. nih.gov

Structure-Activity Relationship Studies and Rational Design of Next-Generation Analogs

While OPB-111077 has shown preclinical promise, there is always room for improvement in terms of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process.

Future directions in this area include:

Detailed SAR Analysis: A systematic exploration of how modifications to the chemical structure of OPB-111077 affect its biological activity is needed. youtube.com This will help in identifying the key chemical moieties responsible for its dual inhibitory function.

Rational Drug Design: Based on the SAR data and a deeper understanding of the binding interactions with STAT3 and its mitochondrial targets, next-generation analogs with improved therapeutic profiles can be designed.

Exploration of OPB-111077's Therapeutic Potential Beyond Oncology in Preclinical Contexts

The roles of STAT3 and mitochondrial dysfunction are not limited to cancer. Aberrant STAT3 signaling and metabolic dysregulation are implicated in a variety of other diseases. Therefore, a significant future direction for preclinical research is the exploration of OPB-111077's therapeutic potential in non-oncological conditions.

Potential areas for investigation include:

Inflammatory and Autoimmune Diseases: STAT3 is a key player in the signaling of several pro-inflammatory cytokines. mdpi.com Preclinical models of autoimmune disorders, such as rheumatoid arthritis and inflammatory bowel disease, could be used to evaluate the anti-inflammatory effects of OPB-111077. chempartner.combiomere.com

Neurodegenerative Diseases: There is emerging evidence for the involvement of STAT3 and mitochondrial dysfunction in the pathogenesis of neurodegenerative conditions like Alzheimer's and Parkinson's disease. cam.ac.uknih.govmdpi.comnews-medical.net Preclinical models of these diseases could be used to assess the neuroprotective potential of OPB-111077.

Exploring these new therapeutic avenues could significantly broaden the clinical utility of OPB-111077 and its future analogs.

Q & A

Q. What is the mechanism of action of OPB-111077 in targeting STAT3 and mitochondrial oxidative phosphorylation (OXPHOS)?

OPB-111077 inhibits STAT3 phosphorylation and mitochondrial complex I, disrupting energy production and activating AMPK-mTOR stress pathways. Preclinical models show it induces apoptosis in cancer cells by dual targeting of STAT3 signaling (critical for tumor survival) and mitochondrial metabolism . Methodologically, researchers can validate this using Seahorse assays to measure oxygen consumption rate (OCR) for OXPHOS inhibition and Western blotting for STAT3 phosphorylation status .

Q. What preclinical models are commonly used to evaluate OPB-111077’s efficacy?

Ex vivo models (e.g., patient-derived AML bone marrow samples) and murine xenografts are standard. For example, Vivia Biotech’s PharmaFlow platform quantified OPB-111077’s anti-proliferative effects in AML samples, while HCC studies used sorafenib-resistant Huh7 cell lines to assess mitochondrial reprogramming . Researchers should prioritize models reflecting STAT3-driven tumors or OXPHOS dependency.

Q. How are Phase I clinical trials for OPB-111077 designed to determine safety and dosing?

Trials employ 3+3 dose-escalation designs to identify the maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs). For example, in HCC studies, continuous (daily) and intermittent (4 days on/3 days off) regimens were tested, with pharmacokinetic (PK) sampling on days 1–4 and 11–24 . Safety assessments include NCI-CTCAE v4.0 grading of adverse events and ECG monitoring .

Advanced Research Questions

Q. How can researchers reconcile contradictory efficacy data for OPB-111077 across cancer types?

While OPB-111077 showed limited activity in solid tumors (e.g., HCC), it demonstrated clinical responses in diffuse large B-cell lymphoma (DLBCL) and AML. This discrepancy may arise from tumor-specific STAT3 dependency or mitochondrial plasticity. Researchers should stratify trials using biomarkers like STAT3 activation (phospho-STAT3 levels) or ex vivo drug sensitivity testing (e.g., PERCENT_AUC thresholds in AML) .

Q. What methodological frameworks support biomarker-driven patient selection for OPB-111077 trials?

Ex vivo pharmacodynamic assays, such as dose-response curves from bone marrow samples, can identify sensitive subgroups. In AML trials, patients with >70th percentile PERCENT_AUC (calculated via nonlinear mixed-effects modeling) were enrolled, improving response rates . Researchers should integrate population PK/PD modeling (using tools like NONMEM) to individualize dosing .

Q. What strategies optimize OPB-111077 combination therapies in resistant cancers?

Preclinical data suggest synergy with sorafenib in HCC by reversing mitochondrial adaptations. Methodologically, clonogenic assays and OCR/ECAR measurements can validate combination effects . Clinical trials in DLBCL combined OPB-111077 with bendamustine/rituximab, using a 21-day cycle with OPB-111077 administered on days 3–6, 10–13, and 17–20 to minimize toxicity overlap .

Q. How do pharmacokinetic challenges influence OPB-111077’s clinical translation?

High interpatient PK variability (e.g., in AML trials) complicates dosing. Researchers should perform dense PK sampling (e.g., days 1–4 and 11–24) and use metabolite profiling to assess exposure-response relationships . Population PK models accounting for covariates (e.g., liver function in HCC) are critical for dose individualization .

Q. What experimental approaches address STAT3 inhibitor resistance mechanisms in HCC?

Resistance may arise from STAT3-independent mitochondrial adaptations. Researchers can use RNA-seq to identify transcriptomic shifts (e.g., upregulated mitochondrial biogenesis genes) and test OPB-111077 with agents like metformin (complex I inhibitor) or FGFR inhibitors to target parallel pathways .

Tables for Key Data

Study Type Key Findings Reference
Preclinical (HCC) OPB-111077 restores sorafenib sensitivity by inhibiting pSer727 STAT3 and OCR.
Phase I (AML) 42% clinical response rate in biomarker-selected patients (PERCENT_AUC >70th).
Phase I (DLBCL) DLTs (neutropenia) observed at 600 mg/day; MTD not reached at 400 mg/day.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.